2-Cyano-4-(trifluoromethyl)phenylboronic acid
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Overview
Description
2-Cyano-4-(trifluoromethyl)phenylboronic acid is an organoboron compound with the molecular formula C8H5BF3NO2 and a molecular weight of 214.94 g/mol . This compound is characterized by the presence of a cyano group (-CN) and a trifluoromethyl group (-CF3) attached to a phenyl ring, along with a boronic acid functional group (-B(OH)2). It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acids are known to participate in suzuki-miyaura cross-coupling reactions . In these reactions, boronic acids react with organic halides or pseudohalides in the presence of a base and a palladium catalyst to form biaryl compounds .
Biochemical Pathways
The compound’s involvement in suzuki-miyaura cross-coupling reactions suggests it may influence the synthesis of biaryl compounds, which are prevalent in various biochemical pathways .
Result of Action
Given its potential role in Suzuki-Miyaura cross-coupling reactions, it may contribute to the synthesis of biaryl compounds, which can have various effects depending on their structure and targets .
Action Environment
The action, efficacy, and stability of 2-Cyano-4-(trifluoromethyl)phenylboronic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state and, consequently, its reactivity . Additionally, the presence of a suitable base and a palladium catalyst is crucial for its involvement in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-4-(trifluoromethyl)phenylboronic acid typically involves the borylation of an aryl halide precursor. One common method is the palladium-catalyzed borylation of 2-Cyano-4-(trifluoromethyl)iodobenzene with bis(pinacolato)diboron (B2Pin2) in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 . The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) and at elevated temperatures (e.g., 80-100°C).
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, industrial processes may employ more cost-effective catalysts and reagents to reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-4-(trifluoromethyl)phenylboronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or vinyl-aryl compounds . This reaction is highly valued for its mild conditions and functional group tolerance.
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2), bases (e.g., K2CO3, NaOH), and solvents (e.g., toluene, ethanol).
Conditions: Reactions are typically carried out under an inert atmosphere at temperatures ranging from room temperature to 100°C.
Major Products
The major products formed from Suzuki-Miyaura cross-coupling reactions involving this compound are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
2-Cyano-4-(trifluoromethyl)phenylboronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Cyano-4-(trifluoromethyl)phenylboronic acid can be compared with other similar compounds, such as:
4-(Trifluoromethyl)phenylboronic acid: Lacks the cyano group, making it less versatile in certain synthetic applications.
4-Chloro-2-(trifluoromethyl)phenylboronic acid: Contains a chloro group instead of a cyano group, which can affect its reactivity and selectivity in cross-coupling reactions.
The presence of both the cyano and trifluoromethyl groups in this compound makes it unique, providing enhanced reactivity and selectivity in various chemical transformations .
Properties
IUPAC Name |
[2-cyano-4-(trifluoromethyl)phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BF3NO2/c10-8(11,12)6-1-2-7(9(14)15)5(3-6)4-13/h1-3,14-15H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DELAZGQTKSRLPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(F)(F)F)C#N)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BF3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681758 |
Source
|
Record name | [2-Cyano-4-(trifluoromethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60681758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.94 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1218790-84-1 |
Source
|
Record name | [2-Cyano-4-(trifluoromethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60681758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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